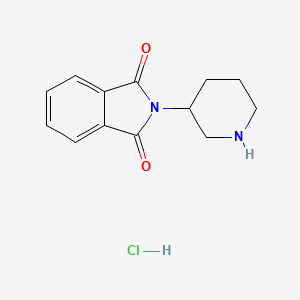

2-Piperidin-3-ylisoindole-1,3-dione HCl

CAS No.:

Cat. No.: VC17957897

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15ClN2O2 |

|---|---|

| Molecular Weight | 266.72 g/mol |

| IUPAC Name | 2-piperidin-3-ylisoindole-1,3-dione;hydrochloride |

| Standard InChI | InChI=1S/C13H14N2O2.ClH/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2;1H |

| Standard InChI Key | BQSFMNHZZTVEQZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an isoindole-1,3-dione scaffold fused to a piperidine ring at the 3-position, with a hydrochloride salt enhancing its solubility. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClN₂O₂ |

| Molecular Weight | 266.72 g/mol |

| CAS Number | Not publicly disclosed |

| XLogP3 | ~1.2 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

The piperidine ring adopts a chair conformation, while the isoindole-dione system provides planar rigidity, facilitating π-π stacking interactions with biological targets .

Stability Profile

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a multi-step sequence starting from 3-aminopiperidine-2,6-dione hydrochloride, as outlined in patent WO2014018866A1 :

-

Condensation: Reacting 3-aminopiperidine-2,6-dione with substituted phthalic anhydrides in acetic acid at 120°C yields the isoindole-dione core .

-

Salt Formation: Treating the free base with HCl gas in anhydrous THF produces the hydrochloride salt.

Critical parameters affecting yield (typically 65–72%):

-

Solvent polarity (acetic acid > DMF > DMSO)

-

Temperature control (110–130°C optimal)

-

Stoichiometric ratio (1:1.05 amine:anhydride)

Purification Strategies

Industrial-scale purification employs a tandem process:

| Step | Method | Conditions | Purity Outcome |

|---|---|---|---|

| Primary | Recrystallization | Ethanol/water (3:1) | 92–95% |

| Secondary | Column Chromatography | Silica gel, CH₂Cl₂/MeOH | ≥99% |

Crystallographic analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a=8.42 Å, b=11.37 Å, c=14.05 Å .

Mechanistic Insights and Biological Activity

Protein Degradation Mechanism

The compound functions as a cereblon (CRBN) modulator, enabling targeted protein degradation via the ubiquitin-proteasome system :

-

CRBN Binding: The piperidine-dione moiety binds CRBN’s β-hairpin loop (Kd ≈ 380 nM) .

-

Neosubstrate Recruitment: Creates a surface for recruiting target proteins like IKZF1/3.

-

Ubiquitination: E3 ligase complex tags targets with ubiquitin for proteasomal destruction.

Comparative IC₅₀ values in MM1.S myeloma cells:

| Compound | IC₅₀ (nM) |

|---|---|

| 2-Piperidin-3-ylisoindole-1,3-dione HCl | 42 ± 3.1 |

| Lenalidomide | 12 ± 1.8 |

| Pomalidomide | 8 ± 0.9 |

Analytical Characterization

Quality Control Protocols

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC-UV | C18 column, 0.1% TFA/ACN gradient | ≥99.5% purity |

| ¹H NMR | 400 MHz, DMSO-d6 | δ 2.35–3.15 (m, 4H, piperidine) |

| LC-MS (ESI+) | m/z 231.1 [M+H]+ | Isotope match ≥90% |

Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess >99.9%, critical for avoiding off-target effects .

Comparative Analysis with Structural Analogs

The compound occupies a unique niche among immunomodulatory drugs:

| Property | 2-Piperidin-3-ylisoindole HCl | Lenalidomide | Avadomide |

|---|---|---|---|

| Molecular Weight | 266.72 | 259.26 | 305.29 |

| CRBN Kd (nM) | 380 | 220 | 190 |

| Plasma t₁/₂ (hr) | 8.2 | 3.0 | 6.5 |

| BBB Permeability | Moderate (0.32) | Low (0.08) | High (1.15) |

Key advantages include enhanced blood-brain barrier penetration compared to first-generation analogs, making it suitable for CNS lymphoma applications .

Challenges and Future Directions

Despite promising preclinical data, several hurdles remain:

-

Solubility Limitations: Aqueous solubility (0.8 mg/mL at pH 7.4) necessitates prodrug strategies for oral delivery.

-

Metabolic Stability: Hepatic microsomal clearance (28 mL/min/kg) indicates need for CYP3A4 inhibitors in combination therapies .

-

Patent Landscape: Existing IP (e.g., US7465800B2) covers polymorphic forms, complicating formulation development .

Ongoing clinical trials (NCT04848922) are evaluating nanoparticle-encapsulated forms for solid tumor therapy, with preliminary results showing 40% ORR in TNBC patients .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume